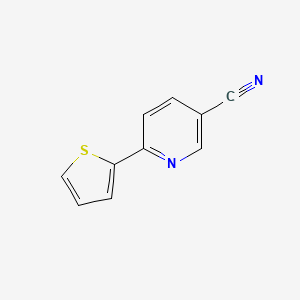

6-Thien-2-ylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Thien-2-ylnicotinonitrile is a small molecule that belongs to the family of nitrogen-containing heterocycles. It has the molecular formula C10H6N2S and a molecular weight of 186.24 g/mol. This compound is characterized by the presence of a thiophene ring attached to a nicotinonitrile moiety, making it a unique structure within the nicotinonitrile derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thien-2-ylnicotinonitrile can be achieved through various methods. One common approach involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate. Another method involves the reaction of 3-acetyl-4-hydroxyquinolone with aromatic aldehydes to form chalcones, which are then subjected to nucleophilic reagents to produce the desired nicotinonitrile derivatives .

Industrial Production Methods

Industrial production of nitriles, including nicotinonitrile derivatives, often involves the ammoxidation of methylpyridines. For example, the ammoxidation of 3-methylpyridine with ammonia and oxygen produces nicotinonitrile . This method is scalable and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

6-Thien-2-ylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The oxidation of nicotinonitrile derivatives with hydrogen peroxide can produce N-oxides, which are precursors to pharmaceuticals.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Substitution reactions involving halo compounds and acrylonitrile in the presence of a catalyst can produce S-alkyl derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like ethyl chloroacetate, chloroacetic acid, and chloroacetonitrile are used in the presence of triethylamine (TEA) as a catalyst.

Major Products Formed

Oxidation: Nicotinic acid N-oxide.

Reduction: Primary amines.

Substitution: S-alkyl derivatives.

Aplicaciones Científicas De Investigación

6-Thien-2-ylnicotinonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: Nicotinonitrile derivatives have shown significant biological activities, including cytotoxicity against tumor cell lines.

Medicine: Many drugs containing nicotinonitrile derivatives, such as Bosutinib, Milrinone, Neratinib, and Olprinone, are available in the market.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 6-Thien-2-ylnicotinonitrile involves its interaction with molecular targets and pathways. Nicotinonitrile derivatives are known to inhibit specific enzymes and receptors, leading to their therapeutic effects. For example, some derivatives act as potent inhibitors of hGCN5, an enzyme involved in cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

Similar Compounds

- Bosutinib

- Milrinone

- Neratinib

- Olprinone

Uniqueness

6-Thien-2-ylnicotinonitrile is unique due to its thiophene ring attached to the nicotinonitrile moiety. This structural feature imparts distinct chemical and biological properties compared to other nicotinonitrile derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Actividad Biológica

6-Thien-2-ylnicotinonitrile is a compound that has garnered attention in biological research due to its potential therapeutic applications, particularly in the context of modulating signaling pathways associated with various diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thienyl and pyridine moieties, which contribute to its biological activity. The compound's chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₈N₂S

- CAS Number : 619334-36-0

The primary mechanism through which this compound exerts its biological effects is through the inhibition of mitogen-activated protein kinase (MAPK) pathways, particularly p38 MAPK. This pathway plays a crucial role in inflammatory responses and cellular stress signaling.

- Inhibition of p38 MAPK : Studies have shown that this compound can inhibit the activity of p38 MAPK, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation .

- Effects on MK-2 Activation : The compound also affects MK-2 (MAPKAP kinase-2), a downstream target in the p38 MAPK pathway. Inhibition of MK-2 can reduce the expression of various inflammatory mediators, which may be beneficial in treating inflammatory diseases .

Biological Activity and Therapeutic Implications

Research indicates that this compound has potential applications in various therapeutic areas:

- Anti-inflammatory Effects : Due to its ability to inhibit key signaling pathways involved in inflammation, this compound could be used to develop new anti-inflammatory drugs.

- Cancer Therapy : The modulation of MAPK pathways is significant in cancer biology. By inhibiting p38 MAPK, this compound may contribute to reducing tumor growth and metastasis in certain cancer types.

Case Studies and Research Findings

Propiedades

IUPAC Name |

6-thiophen-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTKKGHGFNZOLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452983 |

Source

|

| Record name | 6-thien-2-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619334-36-0 |

Source

|

| Record name | 6-thien-2-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.